molecular formula C17H15F3O7S B11639215 Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate

Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate

Katalognummer: B11639215
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: MZXOFZWTZHTERB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10210~2,10~0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and trifluoromethyl groups

Vorbereitungsmethoden

The synthesis of METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.

    Functional group modifications: Introduction of hydroxyl, methoxy, and trifluoromethyl groups through specific reagents and catalysts.

    Final esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, using advanced techniques such as continuous flow synthesis and high-throughput screening.

Analyse Chemischer Reaktionen

METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10.2.1.0~2,10~.0~4,8~]PENTADECA-2,4(8),5,9-TETRAENE-14-CARBOXYLATE include other heterocyclic compounds with similar functional groups. These compounds may share some properties but differ in their specific structure and reactivity. Examples include:

    Coumarin derivatives: Known for their biological activities and used in various applications.

    Indole derivatives: Widely studied for their diverse biological and pharmacological properties.

The uniqueness of METHYL 1-HYDROXY-3,9-DIMETHOXY-12-(TRIFLUOROMETHYL)-7,11-DIOXA-13-THIATETRACYCLO[10210~2,10~

Eigenschaften

Molekularformel

C17H15F3O7S

Molekulargewicht

420.4 g/mol

IUPAC-Name

methyl 1-hydroxy-3,9-dimethoxy-12-(trifluoromethyl)-7,11-dioxa-13-thiatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene-14-carboxylate

InChI

InChI=1S/C17H15F3O7S/c1-23-9-7-4-5-26-10(7)12(24-2)11-8(9)15(22)6-16(27-11,17(18,19)20)28-13(15)14(21)25-3/h4-5,13,22H,6H2,1-3H3

InChI-Schlüssel

MZXOFZWTZHTERB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)OC4(CC2(C(S4)C(=O)OC)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.